molecular formula C17H25N7O2 B5418350 N-(2-methoxyethyl)-7-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine

N-(2-methoxyethyl)-7-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine

Cat. No. B5418350
M. Wt: 359.4 g/mol
InChI Key: PGSLBFOVWXRXQS-UHFFFAOYSA-N
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Description

“N-(2-methoxyethyl)-7-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine” is a complex organic compound. It contains several functional groups, including an amine, a triazole ring, and a pyrimidoazepine ring .


Synthesis Analysis

The synthesis of this compound could involve several steps. The triazole ring could be synthesized using methods described in the literature . For example, one pathway starts with the preparation of N-guanidinosuccinimide, which then reacts with amines under microwave irradiation . Another pathway involves the initial preparation of N-arylsuccinimides and their subsequent reaction with aminoguanidine hydrochloride under microwave irradiation .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied using NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are likely to be complex and require careful control of conditions. The reactions may involve nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of an amine group could make the compound basic, while the presence of a methoxy group could affect its solubility .

properties

IUPAC Name

1-[4-(2-methoxyethylamino)-5,6,8,9-tetrahydropyrimido[4,5-d]azepin-7-yl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N7O2/c1-12-21-15(23-22-12)3-4-16(25)24-8-5-13-14(6-9-24)19-11-20-17(13)18-7-10-26-2/h11H,3-10H2,1-2H3,(H,18,19,20)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSLBFOVWXRXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)CCC(=O)N2CCC3=C(CC2)N=CN=C3NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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